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Compound of Interest

Compound Name: (S)-1,2-Butanediol

Cat. No.: B1233174 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (S)-1,2-Butanediol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1,2-Butanediol. It is intended

for researchers, scientists, and drug development professionals, offering detailed spectral

information and the experimental protocols for its acquisition.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for (S)-1,2-Butanediol. The data is

summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and

carbon framework of (S)-1,2-Butanediol.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of each proton in

the molecule. The spectrum for the (S)-enantiomer is identical to that of the (R)-enantiomer and

the racemic mixture.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.58 Multiplet 1H H-2

~3.43 Doublet of doublets 1H H-1a

~3.35 Doublet of doublets 1H H-1b

~1.45 Multiplet 2H H-3

~0.92 Triplet 3H H-4

Note: The exact

chemical shifts and

coupling constants

can vary depending

on the solvent and

concentration used.[1]

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.

[2][3][4][5]

Chemical Shift (δ) ppm Assignment

~74.5 C-2

~68.0 C-1

~27.0 C-3

~10.0 C-4

Note: The exact chemical shifts can vary

depending on the solvent.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of (S)-1,2-Butanediol is characterized by the presence of hydroxyl (O-H) and alkyl

(C-H) groups.[6]

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)[7][8]

~2965 Strong C-H stretch (sp³ hybridized)

~1460 Medium C-H bend

1260-1050 Strong C-O stretch[7][8]

Note: The spectrum of a neat

liquid film will show a broad O-

H stretch.[7][8]

Mass Spectrometry (MS)
Mass spectrometry provides information regarding the molecular weight and fragmentation

pattern of a molecule. For (S)-1,2-Butanediol, electron ionization (EI) is a common method.

The molecular weight of 1,2-Butanediol is 90.12 g/mol .[9][10]
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m/z Ratio Relative Intensity Assignment

90 Low [M]⁺ (Molecular Ion)

75 Medium [M - CH₃]⁺

60 High
[M - C₂H₅OH]⁺ (from

rearrangement)

45 Base Peak

[CH₃CH(OH)]⁺ or

[CH₂(OH)CH₂]⁺ (from α-

cleavage)[11]

43 High [C₃H₇]⁺

Note: The molecular ion peak

for primary and secondary

alcohols is often small or

undetectable.[11][12] The most

characteristic fragmentation for

alcohols is α-cleavage.[11]

Experimental Protocols
This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation:

For ¹H NMR, dissolve 1-5 mg of (S)-1,2-Butanediol in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[1]

For ¹³C NMR, a higher concentration is typically required; dissolve 10-20 mg of the sample in

~0.7 mL of the deuterated solvent.[1]

Since 1,2-Butanediol is a liquid, a neat sample can also be prepared by directly placing

about 0.5 mL into a 5mm NMR tube.[2][4]
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added,

which is set to a chemical shift of 0.0 ppm.[13]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[1]

Optimize the magnetic field homogeneity through a process called shimming.[1]

Acquire the ¹H spectrum. Standard pulse programs are typically used.

Following the ¹H acquisition, acquire the ¹³C spectrum. This generally requires a larger

number of scans than ¹H NMR.[14][15] DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[2]

[4]

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of liquid (S)-1,2-Butanediol directly onto the ATR crystal, ensuring the

crystal is fully covered.[6]

Data Acquisition:

Obtain a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. The instrument passes a beam of infrared light through the

sample and records the transmitted light to determine the amount of energy absorbed at

each wavelength.[8]

The typical range for analysis is from 4000 to 400 cm⁻¹.[8]
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After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

ethanol or isopropanol) and a soft tissue.[6]

Mass Spectrometry Protocol (GC-MS)
Sample Preparation:

Prepare a dilute solution of (S)-1,2-Butanediol in a volatile organic solvent, such as

methanol or dichloromethane. The concentration will depend on the instrument's sensitivity,

but is typically in the low ppm range.[16]

Transfer the solution to a GC vial.[16]

Data Acquisition:

The sample is injected into the gas chromatograph (GC), where it is vaporized and

separated based on its boiling point and interactions with the column.

As the compound elutes from the GC column, it enters the mass spectrometer.

In the ion source (commonly using electron ionization - EI), the molecules are bombarded

with electrons, causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion, generating a mass spectrum.[17]
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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